

Application Notes and Protocols for Detecting PF-06658607 Binding

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Compound of Interest

Compound Name: PF-06658607

Cat. No.: B13026643

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for detecting the binding of **PF-06658607**, an alkyne-functionalized irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). Given its structure, which includes a reactive acrylamide "warhead" and an alkyne handle, **PF-06658607** is amenable to a variety of detection methods, particularly those involving chemical proteomics.

Introduction to PF-06658607

PF-06658607, also known as Ibrutinib-yne, is a potent and selective inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.^[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.^[2] The presence of a terminal alkyne group allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach reporter molecules such as fluorophores or biotin for visualization and enrichment.^{[3][4]} This makes **PF-06658607** a valuable tool for activity-based protein profiling (ABPP) to identify its cellular targets and off-targets.

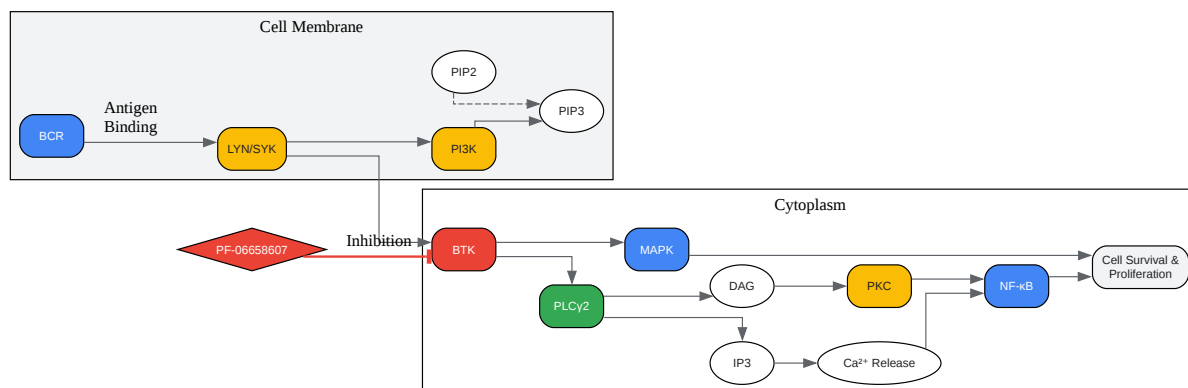
Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of the parent compound, Ibrutinib, against BTK and other kinases. This data provides a strong indication of the expected potency of **PF-06658607**.

Target	Assay Type	IC50 (nM)	Reference
BTK	Cell-free	0.5	[5] [6]
BTK (autophosphorylation)	Cellular	11	[6]
PLCγ (phosphorylation)	Cellular	29	[6]
ERK (phosphorylation)	Cellular	13	[6]
ErbB4	Not Specified	0.25 - 3.4	[6]
BTK	TR-FRET Occupancy Assay	5.9 (EC50)	[7]
BTK (in Ramos B cells)	TR-FRET Occupancy Assay	72 (EC50)	[7]
BTK (in PBMCs)	TR-FRET Occupancy Assay	92 (EC50)	[7]

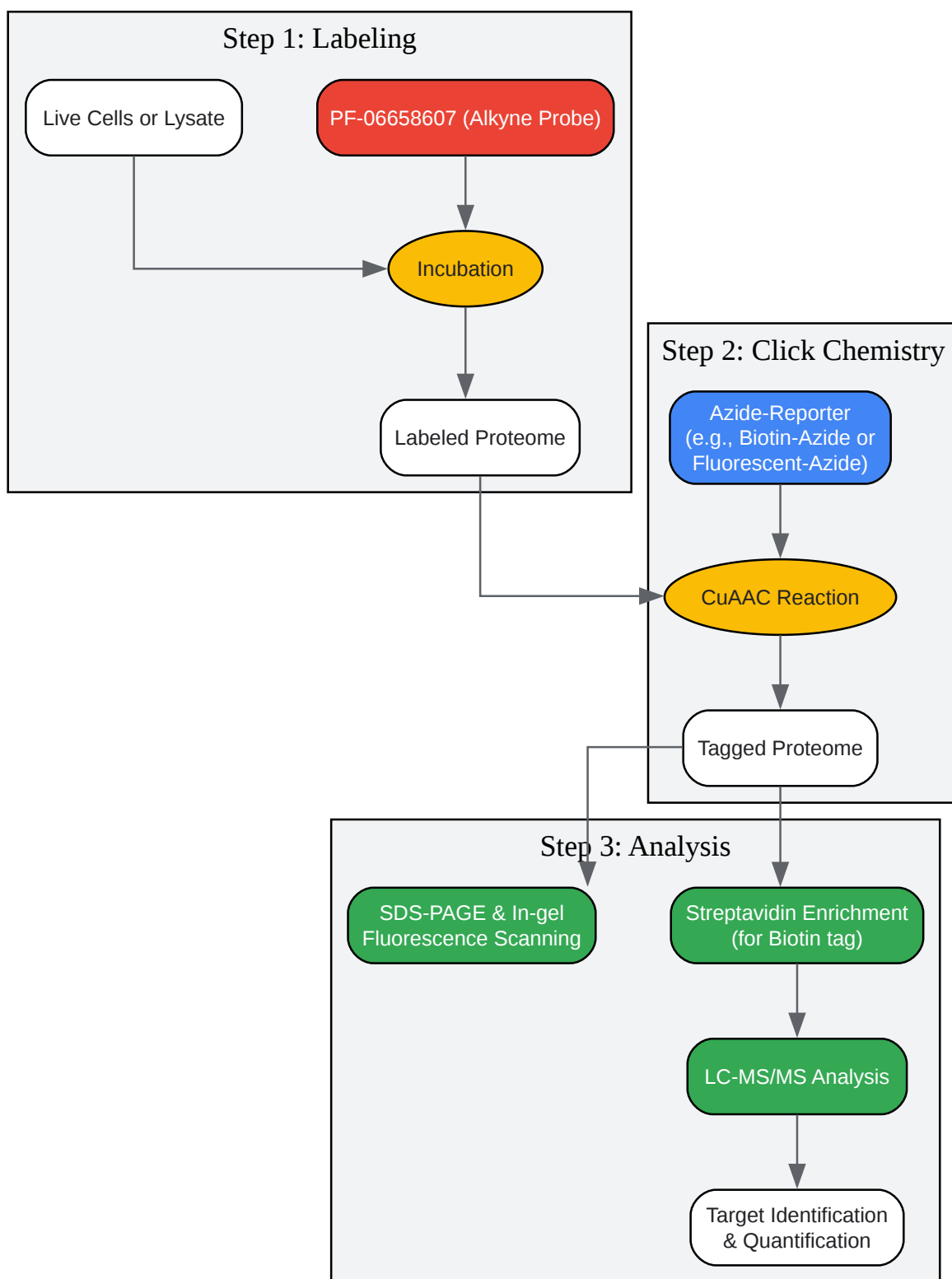
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the BTK signaling pathway and the general workflow for detecting **PF-06658607** binding using activity-based protein profiling.



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Caption: Simplified BTK Signaling Pathway and Inhibition by **PF-06658607**.



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Caption: General Workflow for Activity-Based Protein Profiling (ABPP) with **PF-06658607**.

Experimental Protocols

Protocol 1: In-gel Fluorescence Detection of PF-06658607 Targets

This protocol describes the labeling of cellular proteins with **PF-06658607** and visualization by in-gel fluorescence scanning after click chemistry with a fluorescent azide.

Materials:

- Cell culture or tissue lysate
- **PF-06658607** (Ibrutinib-yne)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Fluorescent azide (e.g., TAMRA-azide or a Click-iT® Alexa Fluor® azide)
- Click chemistry reaction components:
 - Copper(II) sulfate (CuSO₄)
 - Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- SDS-PAGE gels and running buffer
- Fluorescence gel scanner

Procedure:

- Cell Lysate Preparation:
 - Harvest cells and wash with cold PBS.
 - Lyse cells in an appropriate lysis buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
- Labeling with **PF-06658607**:
 - Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
 - Add **PF-06658607** to the lysate to a final concentration of 1-10 μ M. A DMSO control should be run in parallel.
 - Incubate for 30-60 minutes at room temperature.
- Click Chemistry Reaction:
 - Prepare a fresh "click mix" containing:
 - Fluorescent azide (final concentration 25-100 μ M)
 - TCEP or Sodium Ascorbate (final concentration 1 mM)
 - TBTA (final concentration 100 μ M)
 - CuSO₄ (final concentration 1 mM)
 - Add the click mix to the labeled lysate and incubate for 1 hour at room temperature, protected from light.
- SDS-PAGE and Fluorescence Scanning:
 - Add 4x SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
 - Resolve the proteins on an SDS-PAGE gel.
 - Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
- Competitive Profiling (Optional):

- To confirm target specificity, pre-incubate the lysate with an excess (e.g., 100-fold) of the parent compound, Ibrutinib, for 30 minutes before adding **PF-06658607**. A decrease in the fluorescent signal for a specific band indicates competitive binding.

Protocol 2: Pull-down and Mass Spectrometry

Identification of PF-06658607 Targets

This protocol outlines the enrichment of **PF-06658607**-bound proteins using biotin-azide click chemistry, followed by identification using mass spectrometry.

Materials:

- Cell culture or tissue lysate
- **PF-06658607** (Ibrutinib-yne)
- Biotin-azide
- Click chemistry reaction components (as in Protocol 1)
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with 0.1% SDS)
- Elution buffer (e.g., SDS-PAGE loading buffer)
- Reagents for in-solution or on-bead trypsin digestion
- LC-MS/MS instrumentation

Procedure:

- Labeling and Click Chemistry:
 - Follow steps 1 and 2 from Protocol 1.
 - For the click chemistry reaction (Step 3), substitute the fluorescent azide with biotin-azide at a final concentration of 25-100 μ M.

- Enrichment of Biotinylated Proteins:
 - Add pre-washed streptavidin-agarose beads to the reaction mixture.
 - Incubate for 1-2 hours at room temperature with gentle rotation to capture biotinylated proteins.
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., 3 washes with PBS + 0.5% SDS, followed by 3 washes with PBS).
- Protein Digestion and Mass Spectrometry:
 - Elute the bound proteins by boiling in SDS-PAGE loading buffer and perform in-gel trypsin digestion, or perform on-bead trypsin digestion directly.
 - Analyze the resulting peptides by LC-MS/MS.
- Data Analysis:
 - Search the MS/MS data against a protein database (e.g., UniProt) to identify the enriched proteins.
 - Use quantitative proteomics methods (e.g., label-free quantification or isotopic labeling) to compare protein enrichment between the **PF-06658607**-treated sample and a DMSO control to identify specific targets.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that **PF-06658607** binds to its target, BTK, in intact cells by measuring the thermal stabilization of the protein upon ligand binding.^{[8][9]}

Materials:

- Intact cells

- **PF-06658607** (Ibrutinib-ylne) or Ibrutinib
- Cell culture medium
- PBS
- Lysis buffer with protease inhibitors
- Antibody against the target protein (BTK)
- Western blotting reagents and equipment or other protein detection methods (e.g., AlphaLISA)

Procedure:

- Compound Treatment:
 - Treat cultured cells with the desired concentration of **PF-06658607** or a vehicle control (DMSO) in cell culture medium for a specified time (e.g., 1-2 hours).
- Heat Treatment:
 - Harvest the cells and resuspend in PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
- Cell Lysis and Separation of Soluble Fraction:
 - Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
 - Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
 - Carefully collect the supernatant containing the soluble protein fraction.
- Protein Detection:

- Analyze the amount of soluble target protein (BTK) in each sample by Western blotting or another sensitive protein detection method.
- Data Analysis:
 - Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
 - A shift in the melting curve to a higher temperature in the presence of **PF-06658607** indicates thermal stabilization and therefore target engagement.

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